molecular formula C13H21F B12591080 Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl- CAS No. 511533-76-9

Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl-

Cat. No.: B12591080
CAS No.: 511533-76-9
M. Wt: 196.30 g/mol
InChI Key: UIKRBQXXVJCHJX-UHFFFAOYSA-N
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Description

Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl- is a complex organic compound characterized by a cyclopropane ring substituted with a fluoro group and a hexynyl group, along with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl- typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an alkyne precursor with a fluoro-substituted carbene. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom or other functional groups.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce hydrocarbons or alcohols.

Scientific Research Applications

Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study the effects of fluorinated compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl- exerts its effects involves interactions with specific molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The cyclopropane ring imparts strain, making the compound more reactive in certain chemical environments.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropane, 1-chloro-1-(1-hexynyl)-2,2,3,3-tetramethyl-
  • Cyclopropane, 1-bromo-1-(1-hexynyl)-2,2,3,3-tetramethyl-
  • Cyclopropane, 1-iodo-1-(1-hexynyl)-2,2,3,3-tetramethyl-

Uniqueness

Cyclopropane, 1-fluoro-1-(1-hexynyl)-2,2,3,3-tetramethyl- is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluoro group is highly electronegative, influencing the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

CAS No.

511533-76-9

Molecular Formula

C13H21F

Molecular Weight

196.30 g/mol

IUPAC Name

1-fluoro-1-hex-1-ynyl-2,2,3,3-tetramethylcyclopropane

InChI

InChI=1S/C13H21F/c1-6-7-8-9-10-13(14)11(2,3)12(13,4)5/h6-8H2,1-5H3

InChI Key

UIKRBQXXVJCHJX-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1(C(C1(C)C)(C)C)F

Origin of Product

United States

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